![molecular formula C13H12N2 B15329027 9-Methyl-9h-carbazol-2-amine](/img/structure/B15329027.png)
9-Methyl-9h-carbazol-2-amine
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Overview
Description
9-Methyl-9h-carbazol-2-amine is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their versatility in functionalization, excellent chemical and environmental stability, and good charge transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, electroactive materials, and more .
Preparation Methods
The synthesis of 9-Methyl-9h-carbazol-2-amine typically involves the functionalization of carbazole at the 9-position. One common method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . Another method involves the double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines . These reactions are robust, proceed in high yields, and tolerate a series of amines, including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines .
Chemical Reactions Analysis
9-Methyl-9h-carbazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by iridium or palladium, leading to the formation of N-H carbazoles.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with various electrophiles, such as halogens, under appropriate conditions.
Common reagents used in these reactions include palladium, iridium, and copper catalysts. The major products formed from these reactions are typically substituted carbazoles, which can be further functionalized for various applications .
Scientific Research Applications
9-Methyl-9h-carbazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-9h-carbazol-2-amine involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer processes, which is facilitated by its aromatic structure and nitrogen atom . This makes it an effective material for use in electronic and optoelectronic applications .
Comparison with Similar Compounds
9-Methyl-9h-carbazol-2-amine can be compared with other similar compounds, such as:
9H-Carbazole: The parent compound, which lacks the methyl group at the 9-position.
9-Ethyl-9H-carbazole: A derivative with an ethyl group instead of a methyl group at the 9-position.
Poly(2,7-carbazole): A polymeric form that exhibits different electronic properties due to its extended conjugation length.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
9-methylcarbazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13(11)15/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLJJWBTWXCFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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